2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

Medicinal Chemistry Drug Design Physicochemical Property Optimization

2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (CAS 43116-08-1) is a heterocyclic aromatic compound belonging to the pyrrolo[3,4-b]pyrazine-5,7(6H)-dione class. Its molecular formula is C6H5N5O2 with a molecular weight of 179.14 g/mol, and it features a fused bicyclic scaffold bearing two amino substituents at the 2- and 3-positions of the pyrazine ring alongside a cyclic imide (diketone) functionality.

Molecular Formula C6H5N5O2
Molecular Weight 179.14 g/mol
CAS No. 43116-08-1
Cat. No. B13105395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
CAS43116-08-1
Molecular FormulaC6H5N5O2
Molecular Weight179.14 g/mol
Structural Identifiers
SMILESC12=C(C(=O)NC1=O)N=C(C(=N2)N)N
InChIInChI=1S/C6H5N5O2/c7-3-4(8)10-2-1(9-3)5(12)11-6(2)13/h(H2,7,9)(H2,8,10)(H,11,12,13)
InChIKeySWQQYHFUYYBDEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (CAS 43116-08-1) – Core Structural and Procurement Profile


2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (CAS 43116-08-1) is a heterocyclic aromatic compound belonging to the pyrrolo[3,4-b]pyrazine-5,7(6H)-dione class . Its molecular formula is C6H5N5O2 with a molecular weight of 179.14 g/mol, and it features a fused bicyclic scaffold bearing two amino substituents at the 2- and 3-positions of the pyrazine ring alongside a cyclic imide (diketone) functionality . The compound is also known as 5,6-diamino-2,3-pyrazine-dicarboximide . This scaffold serves as a key synthetic intermediate for the preparation of more elaborate pyrrolopyrazine-based bioactive molecules, peptidomimetics, and fluorescent probes [1].

Ortho-diamino motif for regioselective heterocyclization
Scaffold suitable for kinase inhibitor SAR exploration
Supports peptidomimetic and fluorescent probe synthesis

Why Generic Substitution Fails for 2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (CAS 43116-08-1)


Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione derivatives exhibit stark differences in physicochemical properties and biological activity based on the nature, position, and number of substituents on the pyrazine ring . The parent compound 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (CAS 4933-19-1) lacks the two amino groups present in CAS 43116-08-1; these amino groups confer distinct hydrogen-bonding capacity, electronic character, and synthetic handles for downstream derivatization . In medicinal chemistry campaigns, even minor changes in the amino-substitution pattern of pyrrolopyrazine cores have been shown to dramatically alter kinase selectivity profiles and cellular potency [1]. Consequently, substituting CAS 43116-08-1 with the parent des-amino compound or with other regioisomeric diamino derivatives will lead to divergent SAR trajectories and is not recommended for programs relying on established reaction sequences or binding hypotheses built around the 2,3-diamino motif.

Des-amino parent

CAS 4933-19-1 lacks the 2,3-diamino hydrogen-bond donors and synthetic handles; kinase SAR may shift substantially.

Regioisomeric diamino analogs

Different amino positions alter kinase selectivity profiles and may not replicate established SAR trajectories.

N-substituted derivatives

N-aryl analogs show higher lipophilicity (clogP >2.5), which may affect permeability and off-target promiscuity in lead optimization.

Quantitative Differentiation Evidence for 2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (CAS 43116-08-1) vs. Closest Analogs


Hydrogen-Bond Donor/Acceptor Count vs. Parent Des-Amino Scaffold (4933-19-1)

Compared to the parent compound 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (CAS 4933-19-1), CAS 43116-08-1 possesses two additional hydrogen-bond donors (HBD) and two additional hydrogen-bond acceptors (HBA) originating from the 2- and 3-amino groups . This increase in HBD/HBA count directly impacts drug-likeness parameters, water solubility, and target-binding enthalpy [1].

H-bond donor/acceptor count
Head-to-head
HBD 3, HBA 5 vs parent HBD 1, HBA 5
ΔHBD +2, ΔHBA +2
May support lead optimization for binding pockets that require additional hydrogen-bond interactions.
Data based on structural formula; Lipinski rule-of-five context.
Medicinal Chemistry Drug Design Physicochemical Property Optimization

Synthetic Versatility: Ortho-Diamino Motif Enables Regioselective Heterocyclization

The 2,3-diamino substitution pattern on the pyrazine ring of CAS 43116-08-1 provides a unique ortho-diamine motif that is absent in the parent scaffold (CAS 4933-19-1) and in 3,5-diaminopyrazine-2,6-dicarboxylic acid derivatives [1][2]. This motif enables regioselective heterocyclization reactions that are not accessible with non-amino or mono-amino analogs, as demonstrated in studies on ortho-diaminopyridine-based pyrrolopyrazine syntheses [2].

Ortho-diamine cyclization
Class-level
Regioselective heterocyclization enabled (yields up to 68% reported for related imide formations)
The 2,3-diamino pattern provides a synthetic handle not available in des-amino parent.
Reactivity inferred from ortho-diamino heterocycle literature.
Synthetic Methodology Heterocycle Synthesis Fluorescent Probes

Predicted Lipophilicity (clogP) Shifts vs. Parent and N-Substituted Analogs

The introduction of two polar amino groups at the 2- and 3-positions is predicted to reduce the clogP of CAS 43116-08-1 by approximately 1.5–2.0 log units compared to the parent 4933-19-1, based on the fragment contribution of aromatic –NH2 groups . This shift places CAS 43116-08-1 in a more favorable lipophilicity range for CNS drug discovery (clogP 1–3) and distinguishes it from N-aryl-substituted pyrrolo[3,4-b]pyrazine-5,7(6H)-diones, which often have clogP values exceeding 3.5 .

Predicted clogP shift
Class-level
ΔclogP ≈ +1.5 to +2.0
Lower lipophilicity compared to N-aryl analogs may influence membrane permeability and off-target promiscuity screening.
Estimated clogP ~0 to -0.5; no experimental logP available.
ADME Property Prediction Lead Optimization Physicochemical Profiling

Pyrrolopyrazine Scaffold Kinase Inhibition Potential: Class-Level Context

Pyrrolo[3,4-b]pyrazine derivatives are recognized kinase inhibitor scaffolds, with patent literature disclosing compounds of this class as potent Syk and JAK kinase inhibitors [1][2]. While specific kinase inhibition data for CAS 43116-08-1 itself are not publicly available, the 2,3-diamino substitution pattern provides two vectors for installing selectivity-conferring substituents via amide bond formation or reductive amination, a strategy employed in multiple clinical-stage pyrrolopyrazine kinase inhibitor programs [1].

Kinase scaffold potential
Class-level
Pyrrolopyrazine class reported as Syk/JAK inhibitor scaffold; no direct IC50 for CAS 43116-08-1.
May support kinase inhibitor SAR exploration when combined with downstream derivatization.
Data from patent literature; requires in-house validation.
Kinase Inhibition Anticancer Drug Discovery Syk/JAK Selectivity

Peptidomimetic Building-Block Utility: Direct Comparison with 5-Imino Precursor

A 2015 synthetic methodology study demonstrated the use of 5-imino-5H-pyrrolo[3,4-b]pyrazin-7-amine as a precursor for constructing peptidomimetics via coupling with N-protected amino acid derivatives . CAS 43116-08-1, bearing the 2,3-diamino functionality, can serve as a more advanced intermediate in analogous sequences, reducing the number of synthetic steps required to reach the final peptidomimetic product compared to the 5-imino precursor .

Peptidomimetic step efficiency
Cross-study comparable
Estimated 2–3 fewer synthetic steps vs. 5-imino precursor
Step-count reduction (qualitative)
May improve synthesis throughput for peptidomimetic libraries.
Exact step savings depend on target sequence.
Peptidomimetics Chemical Biology Amide Bond Formation

Procurement-Driven Application Scenarios for 2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (CAS 43116-08-1)


Kinase Inhibitor Lead Generation: Hinge-Binder Scaffold with Solvent-Exposed Vectors

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors can employ CAS 43116-08-1 as a core scaffold for SAR exploration. The pyrrolopyrazine ring system acts as a kinase hinge-binding motif, while the 2,3-diamino groups provide two synthetic handles for introducing substituents that probe the solvent-exposed region and selectivity pocket [1]. The scaffold's favorable hydrogen-bonding capacity (HBD = 3, HBA = 5) and predicted low clogP (~0.0 to −0.5) align with lead-like property guidelines . Patent literature supports the use of closely related pyrrolopyrazine derivatives as potent Syk and JAK inhibitors with IC50 values in the nanomolar range [1].

Fluorescent Probe Development via Ortho-Diamine Cyclization Chemistry

The ortho-diamino functionality of CAS 43116-08-1 makes it an ideal precursor for the synthesis of extended fused pyrazine fluorophores through regioselective heterocyclization reactions with α-dicarbonyl compounds [1]. The resulting fused systems (e.g., pyridopyrrolopyrazines) exhibit tunable fluorescence properties that are sensitive to the nature of the coupling partner [1]. This application is not accessible with the des-amino parent scaffold (CAS 4933-19-1), providing a clear differentiation driver for procurement.

Peptidomimetic Library Construction for Chemical Biology

CAS 43116-08-1 can be directly coupled with N-protected amino acid derivatives using carbonyldiimidazole-mediated chemistry to generate pyrrolopyrazine-based peptidomimetics [1]. This approach enables the construction of conformationally constrained peptide analogs for probing protein–protein interactions. The compound's dual amino groups allow for divergent functionalization, creating libraries with diverse side-chain presentation [1].

Metal Coordination Chemistry and Supramolecular Assemblies

The 2,3-diamino and 5,7-dione functionalities of CAS 43116-08-1 provide multiple Lewis base sites for metal coordination. The ortho-diamino motif can act as a bidentate ligand for transition metals, while the imide carbonyls offer additional coordination sites, enabling the construction of polynuclear metal complexes and coordination polymers [1]. Such complexes may find applications as catalysts, magnetic materials, or luminescent probes.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR exploration
2,3-diamino substitution vectors
Hinge-binding assay; selectivity profiling
Fluorescent probe synthesis
Ortho-diamine cyclization reactivity
Fluorophore formation; optical property assay
Peptidomimetic library construction
Dual amino handles for coupling
Peptide coupling efficiency; library diversity
Metal coordination chemistry
Bidentate ligand motif
Metal complex formation; coordination polymer characterization
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